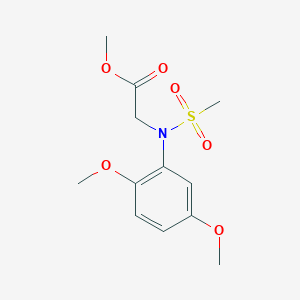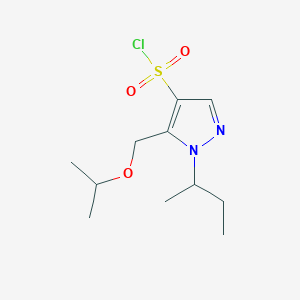
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride, also known as A-PVP, is a synthetic stimulant that belongs to the cathinone class of compounds. A-PVP is a relatively new compound, and its use has been associated with a number of health and safety concerns.
Mechanism of Action
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. The increased concentration of these neurotransmitters is thought to contribute to the stimulant effects of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride.
Biochemical and Physiological Effects:
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has been shown to produce a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has also been shown to cause vasoconstriction, which can lead to reduced blood flow to vital organs such as the heart and brain. 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has also been associated with a number of adverse effects, including anxiety, paranoia, and psychosis.
Advantages and Limitations for Lab Experiments
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the central nervous system are well-documented. However, 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride also has a number of limitations. Its use has been associated with a number of health and safety concerns, and its effects on the brain are not fully understood.
Future Directions
There are a number of future directions for research on 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride. One area of interest is the development of new compounds that have similar effects on the central nervous system but with fewer adverse effects. Another area of interest is the development of new treatments for conditions such as depression and ADHD that are based on the mechanism of action of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride. Finally, further research is needed to fully understand the effects of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride on the brain and to develop strategies for reducing the risks associated with its use.
Synthesis Methods
The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride involves the reaction of pyrrolidine and piperidine with α-bromoketones. The reaction is carried out in the presence of a base such as potassium carbonate, and the resulting product is purified through recrystallization. 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is typically synthesized in a laboratory setting and is not commercially available.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has been used in scientific research to study its effects on the central nervous system. 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its stimulant effects. 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has also been studied for its potential use in the treatment of conditions such as depression and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14;;/h10H,1-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOWRLABCVEPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2939937.png)
![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)

![(2Z)-2-[(4-methylphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2939941.png)

![N-butyl-3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2939945.png)
![[2-(Difluoromethyl)spiro[3.3]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2939946.png)
![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2939947.png)
![(Z)-3,4-dimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939949.png)

![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2939951.png)


